6'-Chloro-2',3'-difluoroacetophenone

Descripción general

Descripción

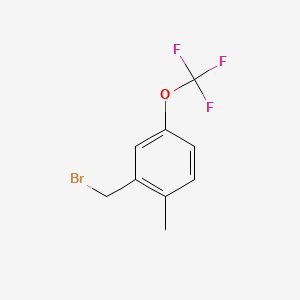

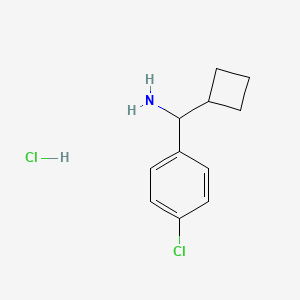

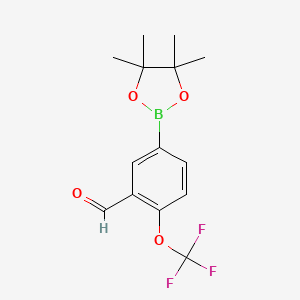

“6’-Chloro-2’,3’-difluoroacetophenone” is a chemical compound with the CAS Number: 1373920-86-5 . It has a molecular weight of 190.58 and is used in scientific research. It possesses diverse applications due to its unique properties, making it valuable for studies in organic synthesis, drug discovery, and material science.

Molecular Structure Analysis

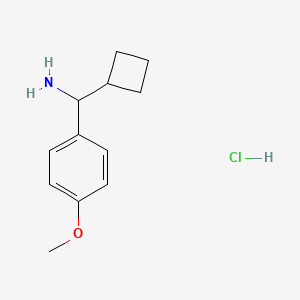

The IUPAC name for “6’-Chloro-2’,3’-difluoroacetophenone” is 1-(6-chloro-2,3-difluorophenyl)ethanone . The InChI code is 1S/C8H5ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 .Physical And Chemical Properties Analysis

“6’-Chloro-2’,3’-difluoroacetophenone” is a liquid at ambient temperature .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

6'-Chloro-2',3'-difluoroacetophenone is utilized in various chemical syntheses due to its reactivity. A notable application involves its use as a difluorocarbene precursor, facilitating the difluoromethylation of phenol derivatives. This process highlights an environmentally friendly alternative to Freon- or Halon-based difluoromethylating methods, showing high yields and applicability to structurally diverse phenols (Zhang, Zheng, & Hu, 2006). Additionally, the synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds using 6'-chloro-2',3'-difluoroacetophenone derivatives demonstrates its versatility in creating complex organic molecules with potential biological activities (Dahlén, Wallén, Grøtli, & Luthman, 2006).

Catalysis and Materials Science

In catalysis, 6'-chloro-2',3'-difluoroacetophenone derivatives are investigated for their potential in enantioselective processes. For instance, their involvement in the enantioselective transfer hydrogenation of ketones to alcohols using arene ruthenium complexes has been explored, highlighting their role in synthesizing chiral intermediates with high enantiomeric excess (Canivet, Labat, Stoeckli-Evans, & Süss-Fink, 2005). This application underscores the compound's importance in creating stereochemically complex products vital for pharmaceuticals and fine chemicals.

Environmental Studies and Degradation

Research into the environmental stability and degradation pathways of fluorinated compounds has included 6'-chloro-2',3'-difluoroacetophenone analogs. Studies on the degradation of fluorotelomer sulfonates, which share structural similarities with 6'-chloro-2',3'-difluoroacetophenone, reveal insights into the breakdown and environmental fate of such compounds. Advanced oxidation processes have been shown to effectively degrade these materials, indicating potential methods for mitigating their environmental impact (Yang, Huang, Zhang, Yu, Deng, & Wang, 2014).

Analytical and Spectroscopic Applications

Spectroscopic techniques like FT-IR and FT-Raman have been employed to study the structure and vibrational modes of 6'-chloro-2',3'-difluoroacetophenone and its derivatives. Such analyses are crucial for understanding the chemical behavior and properties of these compounds, offering insights into their molecular geometry, bond lengths, and angles. This information is essential for designing new reactions and materials based on these fluorinated ketones (Ramalingam, Anbusrinivasan, & Periandy, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

1-(6-chloro-2,3-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWPVZQPVHBWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)